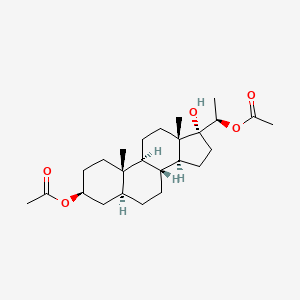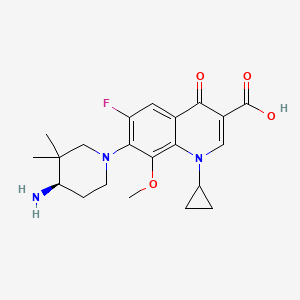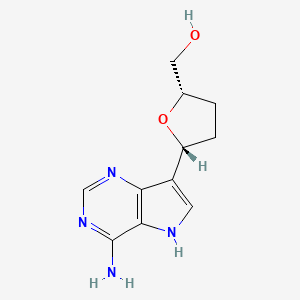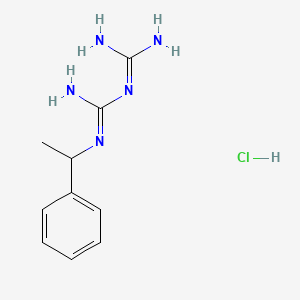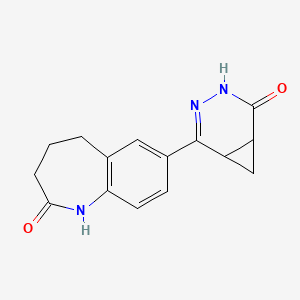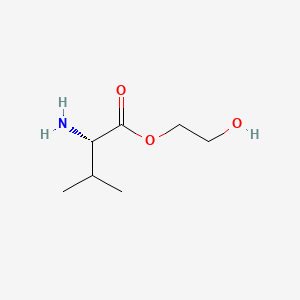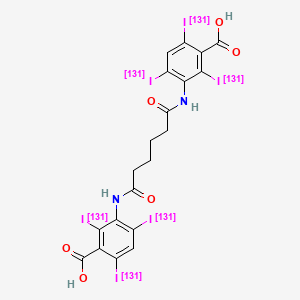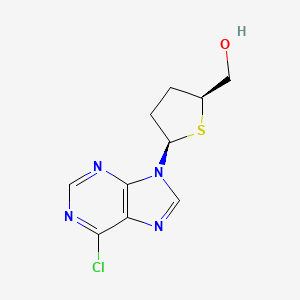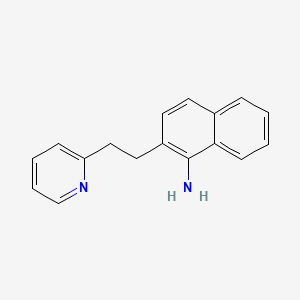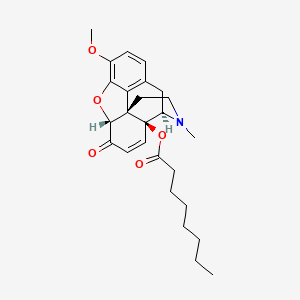
Codeinone, 14-hydroxy-, octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Codeinone, 14-hydroxy-, octanoate: is a derivative of codeine, an opioid alkaloid found in the opium poppy. This compound is of significant interest in medicinal chemistry due to its potential applications in pain management and other therapeutic areas. The addition of the octanoate ester group enhances its pharmacokinetic properties, potentially improving its efficacy and duration of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Codeinone, 14-hydroxy-, octanoate typically involves the following steps:
Oxidation of Codeine: Codeine is first oxidized to form Codeinone.
Hydroxylation: The Codeinone is then hydroxylated to produce 14-hydroxycodeinone.
Esterification: Finally, the 14-hydroxycodeinone is esterified with octanoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Codeinone, 14-hydroxy-, octanoate can undergo further oxidation to form various oxidized derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Codeinone, 14-hydroxy-, octanoate is used as a precursor in the synthesis of various opioid derivatives. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of opioid derivatives. It serves as a model compound to investigate the effects of structural modifications on biological activity .
Medicine: In medicine, this compound is investigated for its potential as an analgesic and antitussive agent. Its enhanced pharmacokinetic properties may offer advantages over traditional opioids in terms of efficacy and duration of action .
Industry: In the pharmaceutical industry, this compound is used in the development of new opioid medications. Its unique properties make it a valuable intermediate in the synthesis of various therapeutic agents .
Mecanismo De Acción
The mechanism of action of Codeinone, 14-hydroxy-, octanoate involves its interaction with opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptors, leading to analgesic and antitussive effects. The compound binds to these receptors, inhibiting the transmission of pain signals and suppressing cough reflexes .
Comparación Con Compuestos Similares
Codeine: A naturally occurring opioid with analgesic and antitussive properties.
Oxycodone: A semi-synthetic opioid derived from thebaine, known for its potent analgesic effects.
Hydrocodone: Another semi-synthetic opioid used for pain relief and cough suppression.
Uniqueness: Codeinone, 14-hydroxy-, octanoate is unique due to the presence of the octanoate ester group, which enhances its pharmacokinetic properties. This modification can lead to improved efficacy and longer duration of action compared to its parent compound, codeine .
Propiedades
Número CAS |
1107-74-0 |
|---|---|
Fórmula molecular |
C26H33NO5 |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] octanoate |
InChI |
InChI=1S/C26H33NO5/c1-4-5-6-7-8-9-21(29)32-26-13-12-18(28)24-25(26)14-15-27(2)20(26)16-17-10-11-19(30-3)23(31-24)22(17)25/h10-13,20,24H,4-9,14-16H2,1-3H3/t20-,24+,25+,26-/m1/s1 |
Clave InChI |
YUMFFRMMGYDHCY-IFKAHUTRSA-N |
SMILES isomérico |
CCCCCCCC(=O)O[C@@]12C=CC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)OC)O3)C |
SMILES canónico |
CCCCCCCC(=O)OC12C=CC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)OC)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




